molecular formula C9H19NO2S B13251828 5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid

5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid

Cat. No.: B13251828
M. Wt: 205.32 g/mol
InChI Key: AKDPRKCSHVXQED-UHFFFAOYSA-N
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Description

5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid is an organic compound with a unique structure that includes an amino group, an ethylsulfanyl group, and a methyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with sulfur-containing side chains, such as cysteine and methionine. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure .

Uniqueness

What sets 5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid apart is its unique combination of an amino group, an ethylsulfanyl group, and a methyl group on a hexanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

5-amino-6-ethylsulfanyl-3-methylhexanoic acid

InChI

InChI=1S/C9H19NO2S/c1-3-13-6-8(10)4-7(2)5-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

AKDPRKCSHVXQED-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CC(C)CC(=O)O)N

Origin of Product

United States

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